Product packaging for Methyl 4-(methoxymethyl)benzoate(Cat. No.:CAS No. 1719-82-0)

Methyl 4-(methoxymethyl)benzoate

Cat. No.: B2391291
CAS No.: 1719-82-0
M. Wt: 180.203
InChI Key: SSICQFZFHOPSCI-UHFFFAOYSA-N
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Description

Academic Significance and Research Context of Benzoate (B1203000) Derivatives

Benzoate derivatives, a class of compounds containing the benzoate functional group, are of profound significance in both academic research and various industrial sectors. Their utility stems from their versatile chemical reactivity and their presence in a vast array of biologically active molecules and functional materials.

In the realm of medicinal chemistry, the benzoate scaffold is a common feature in numerous therapeutic agents. For instance, benzoate esters are integral to the structure of local anesthetics like procaine (B135) (Novocain). wikipedia.org The inherent properties of the benzoate moiety can influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Researchers often modify the substituents on the aromatic ring to fine-tune the biological activity and properties of lead compounds. nih.govnih.gov For example, para-substituted benzoic acid derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential in the development of targeted therapies. nih.gov

Beyond pharmaceuticals, benzoate derivatives are widely employed as preservatives in food and cosmetic products due to their antimicrobial properties. ymerdigital.com They are also crucial building blocks in the synthesis of a wide range of organic compounds, from agrochemicals to specialty polymers and liquid crystals. The ester functional group can be readily transformed into other functional groups, making benzoates valuable synthetic intermediates. organic-chemistry.org The study of their synthesis, including methods like Fischer-Speier esterification, and their reactions continues to be an active area of research, with a focus on developing more efficient and environmentally benign catalytic processes. mdpi.comwikipedia.org

Historical Trajectory of Methyl 4-(methoxymethyl)benzoate in Synthetic Chemistry

The synthesis of ethers, including benzylic ethers like the methoxymethyl group present in this compound, has been a fundamental pursuit in organic chemistry. A common and historical method for the formation of such ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. youtube.com In the context of this compound, a plausible synthetic route involves the reaction of a salt of 4-(hydroxymethyl)benzoic acid with a methylating agent or the reaction of methyl 4-(bromomethyl)benzoate (B8499459) with sodium methoxide (B1231860).

A documented laboratory-scale synthesis of the precursor, 4-(methoxymethyl)benzoic acid, involves treating 4-(bromomethyl)benzoic acid with a methanolic solution of potassium hydroxide (B78521) to generate the methoxide nucleophile, which then displaces the bromide in an SN2 reaction. ysu.edu The subsequent esterification of 4-(methoxymethyl)benzoic acid with methanol (B129727), typically under acidic conditions, yields this compound. mdpi.com

A specific synthetic procedure for this compound involves the reaction of 4-(hydroxymethyl)-benzoic acid with sodium hydride in N,N-dimethylformamide (DMF), followed by the addition of iodomethane (B122720). chemicalbook.com This method highlights the use of a strong base to deprotonate the alcohol, forming an alkoxide that then reacts with the methylating agent.

While the fundamental reactions for the creation of this molecule have been known for a considerable time, the specific historical timeline of its first synthesis is not prominently documented in readily available literature, suggesting it likely emerged from the broader exploration of functional group transformations on the benzoic acid scaffold.

Current Research Frontiers and Prospective Study Avenues for this compound

This compound is increasingly being recognized as a valuable building block in the design and synthesis of more complex molecules with specific functional properties. Its bifunctional nature allows for a range of chemical modifications at either the ester or the benzylic ether position.

Current research indicates its use as an intermediate in the synthesis of novel compounds for various applications. The presence of both an ester and an ether linkage provides two distinct points for chemical elaboration. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. The methoxymethyl group, while generally stable, can be a target for specific chemical transformations under certain conditions.

Prospective study avenues for this compound are likely to focus on its incorporation into larger, more complex molecular architectures. In materials science, for instance, derivatives of this compound could be explored as components of liquid crystals or polymers, where the rigid aromatic core and the flexible ether linkage could impart desirable properties.

In medicinal chemistry, this compound can serve as a scaffold for the synthesis of new drug candidates. The ability to modify the molecule at multiple positions allows for the creation of a library of related compounds for screening against various biological targets. For instance, it can be a precursor for the synthesis of more complex benzoic acid derivatives with potential therapeutic applications. google.compreprints.org The exploration of its use in the synthesis of inhibitors for enzymes or protein-protein interactions represents a promising frontier. nih.gov

Furthermore, as the development of novel metal-organic frameworks (MOFs) continues to be a vibrant area of research, benzoate-based ligands are frequently employed. researchgate.net While not yet a prominent example, the functional groups on this compound could be modified to create new linkers for the construction of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B2391291 Methyl 4-(methoxymethyl)benzoate CAS No. 1719-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICQFZFHOPSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Methoxymethyl Benzoate

Esterification Pathways for Methyl 4-(methoxymethyl)benzoate Synthesis

The synthesis of this compound can be achieved through several esterification routes, primarily involving the direct esterification of 4-(methoxymethyl)benzoic acid or the modification of related precursors like 4-(hydroxymethyl)benzoic acid.

Synthesis via 4-(Methoxymethyl)benzoic Acid Esterification with Methanol (B129727)

A primary route to this compound involves the direct esterification of 4-(methoxymethyl)benzoic acid with methanol. This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. tcu.eduuomustansiriyah.edu.iq The mechanism begins with the protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. uomustansiriyah.edu.iq Subsequently, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the ester is formed. uomustansiriyah.edu.iq

To drive the reaction equilibrium towards the product side, an excess of the alcohol reactant is often used, or water is removed as it is formed. tcu.edu Common catalysts for this type of reaction include concentrated sulfuric acid. tcu.eduuomustansiriyah.edu.iq The reaction is typically carried out under reflux conditions for a set period, after which the product is isolated and purified. tcu.edu

In a related procedure for the synthesis of 4-(methoxymethyl)benzoic acid itself, 4-bromomethylbenzoic acid is treated with a methanolic solution of potassium hydroxide (B78521) to generate the methoxide (B1231860) nucleophile, which then displaces the bromide in an SN2 reaction. ysu.edu This is followed by acidification to yield the carboxylic acid. ysu.edu

Synthetic Routes Employing 4-(Hydroxymethyl)benzoic Acid

An alternative and versatile approach to this compound starts with 4-(hydroxymethyl)benzoic acid. This precursor allows for a two-step process where both the carboxylic acid and the hydroxyl group are methylated.

A documented synthesis of this compound utilizes 4-(hydroxymethyl)benzoic acid as the starting material in a one-pot reaction. chemicalbook.com In this method, the reaction is conducted under a nitrogen atmosphere. 4-(Hydroxymethyl)benzoic acid is dissolved in N,N-dimethylformamide (DMF) and cooled. Sodium hydride (NaH) is then added, which acts as a strong base to deprotonate both the carboxylic acid and the hydroxyl group. The mixture is stirred to allow for the formation of the corresponding sodium salts. chemicalbook.com

Following this, iodomethane (B122720) is introduced to the reaction mixture. The iodomethane serves as the methylating agent, and the reaction proceeds via nucleophilic substitution to form both the methyl ester and the methyl ether functionalities. The reaction is stirred for an extended period at room temperature to ensure completion. chemicalbook.com After the reaction, the solvent is removed, and the final product, this compound, is isolated and purified by silica (B1680970) gel column chromatography, affording a good yield. chemicalbook.com A reported synthesis following this procedure yielded 72% of the desired product. chemicalbook.com

Table 1: Synthesis of this compound from 4-(Hydroxymethyl)benzoic Acid chemicalbook.com

ReactantReagentsSolventReaction TimeYield
4-(Hydroxymethyl)benzoic AcidNaH, IodomethaneN,N-dimethylformamide (DMF)48 hours72%

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing valuable insights into reaction mechanisms. For this compound, deuterium (B1214612) labeling can be employed to understand the specifics of its formation.

Deuterium Labeling Approaches Through Precursor Modification (e.g., 4-Chloromethylbenzyl Chloride and Deuterated Methanol)

While direct synthesis of deuterium-labeled this compound from 4-chloromethylbenzyl chloride and deuterated methanol is not explicitly detailed in the provided search results, the principles of isotopic labeling can be applied to its synthesis. Isotopic labeling with deuterium has been successfully used to study the formation of methane (B114726) from the methoxyl groups of pectin, demonstrating that ester methyl groups can serve as precursors. nih.gov This supports the feasibility of incorporating deuterium into the methyl groups of this compound.

For instance, a tritiated version of methylating agents like methyl para-toluenesulfonate has been synthesized and used for isotopic labeling. google.com This indicates that isotopically labeled methanol (such as deuterated methanol, CD3OD) could be used in the esterification of 4-(methoxymethyl)benzoic acid or in the alkylation of 4-(hydroxymethyl)benzoic acid to produce deuterium-labeled this compound. The labeled product could then be analyzed using techniques like mass spectrometry or NMR spectroscopy to elucidate reaction mechanisms.

Methodological Advancements and Optimization of Reaction Conditions for this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental friendliness of chemical reactions. For the synthesis of this compound and related esters, several areas of optimization have been explored.

One area of advancement is the development of novel catalysts. For example, a titanium-zirconium solid acid catalyst has been shown to be effective for the direct condensation of various benzoic acids with methanol. mdpi.com This type of catalyst offers the advantage of being a reusable solid acid, which simplifies the workup process compared to traditional homogeneous catalysts like sulfuric acid. mdpi.com

Optimization of reaction conditions is another key aspect. Studies on the synthesis of other methyl esters have shown that factors such as reaction time, temperature, and solvent choice can significantly impact conversion and selectivity. scielo.br For instance, in the synthesis of dihydrobenzofuran neolignans from methyl p-coumarate and methyl ferulate, it was found that the reaction time could be significantly reduced from 20 hours to 4 hours without a substantial decrease in conversion and selectivity by optimizing the oxidant and solvent. scielo.br Similarly, enzyme-catalyzed synthesis of methyl benzoate (B1203000) has been optimized by studying the effects of substrate concentrations and water content, providing a greener alternative to traditional chemical methods. nih.gov These optimization principles can be applied to the synthesis of this compound to enhance yield and reduce by-product formation.

Table 2: Comparison of Catalytic Methods for Benzoate Ester Synthesis

CatalystReaction TypeAdvantages
Sulfuric Acid tcu.eduuomustansiriyah.edu.iqFischer EsterificationReadily available, well-established
Titanium-Zirconium Solid Acid mdpi.comDirect CondensationReusable, simplified workup
Candida rugosa Lipase nih.govEnzymatic EsterificationGreen chemistry, high selectivity

Influence of Solvents, Temperature, and Catalytic Systems

The synthesis of this compound relies on precise control over reaction conditions, where the choice of solvent, temperature, and the catalytic or reagent system critically dictates the reaction's efficiency and outcome. Research into the synthesis, starting from 4-(hydroxymethyl)-benzoic acid, highlights a specific and effective pathway.

In a well-documented synthetic route, N,N-dimethyl-formamide (DMF) serves as the solvent. chemicalbook.com The reaction proceeds in a multi-stage temperature profile. Initially, the mixture is cooled to 0°C for the addition of sodium hydride (NaH), which acts as a base. chemicalbook.com The reaction is then stirred at room temperature before being cooled again to 0°C for the addition of the methylating agent, iodomethane. chemicalbook.com Following this, the reaction continues for an extended period, typically 48 hours, at room temperature to ensure completion. chemicalbook.com

Alternative methodologies for related aromatic methyl esters suggest variability in these parameters. For instance, processes for other methyl methoxycarboxylates utilize different solvents such as acetone, water, or 1,2-dichloroethane. google.com The reaction temperature can also be a key variable; while some preparations are initiated at 0°C, a broader preferred temperature range for similar syntheses is between 30°C and 60°C. chemicalbook.comgoogle.com

The catalytic and reagent systems are central to the transformation. The use of sodium hydride and iodomethane is a common method for methylation. chemicalbook.com An alternative approach involves dimethyl sulphate as the methylating agent, often in conjunction with a base like potassium hydroxide or potassium carbonate. google.com More advanced and "green" methodologies in the broader field of methyl benzoate synthesis are moving towards solid acid catalysts. For example, titanium zirconium solid acids have been effectively used to catalyze the esterification of various benzoic acids with methanol, presenting a modern alternative to traditional liquid acid catalysts or stoichiometric bases. mdpi.com

ParameterCondition/ReagentStarting MaterialSource
SolventN,N-dimethyl-formamide (DMF)4-(hydroxymethyl)-benzoic acid chemicalbook.com
Solvent (Alternative)Acetone, 1,2-dichloroethaneGeneral Aromatic Hydroxy Acids google.com
Temperature0°C, then Room Temperature4-(hydroxymethyl)-benzoic acid chemicalbook.com
Temperature (General)30°C to 60°CGeneral Aromatic Hydroxy Acids google.com
Reagent SystemSodium Hydride (NaH) / Iodomethane4-(hydroxymethyl)-benzoic acid chemicalbook.com
Reagent System (Alternative)Potassium Carbonate / Dimethyl SulphateGeneral Aromatic Hydroxy Acids google.com
Advanced CatalystTitanium Zirconium Solid AcidVarious Benzoic Acids mdpi.com

Chromatographic Purification Techniques and Yield Enhancement Strategies

Following the synthesis of this compound, purification is essential to isolate the target compound from unreacted starting materials, byproducts, and residual reagents. The primary method employed for this purification is silica gel column chromatography. chemicalbook.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

In a specific documented procedure, the crude product obtained after the reaction is purified on a silica gel column using a mixture of hexane (B92381) and ethyl acetate (B1210297) in a 15:1 ratio as the eluent. chemicalbook.com This solvent system is optimized to allow for the effective separation of the desired ester, which is moderately polar, from other components in the reaction mixture.

TechniqueDetailsPurposeSource
ChromatographySilica Gel ColumnIsolation of final product chemicalbook.com
Eluent SystemHexane/Ethyl Acetate (15:1)Separation from impurities chemicalbook.com
Yield EnhancementUse of strong base (NaH)Drive reaction to completion chemicalbook.com
Yield EnhancementRecycling of unreacted materialsImprove overall process economy google.com

Chemical Transformations and Reactivity Studies of Methyl 4 Methoxymethyl Benzoate

Reductive Transformations of Methyl 4-(methoxymethyl)benzoate

The ester functional group in this compound is a primary site for reductive transformations, allowing for its conversion into corresponding alcohol derivatives. These alcohols are valuable intermediates in the synthesis of more complex molecules.

The reduction of the methyl ester in this compound to a primary alcohol, (4-(methoxymethyl)phenyl)methanol, can be effectively achieved using powerful reducing agents. Sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al, is a suitable reagent for this transformation. Red-Al is comparable in reactivity to lithium aluminum hydride (LiAlH₄) but offers advantages such as better solubility in organic solvents like toluene (B28343) and insensitivity to oxygen. organic-chemistry.org

The reaction involves the nucleophilic attack of the hydride from Red-Al on the electrophilic carbonyl carbon of the ester. This process, followed by a workup, yields the primary alcohol. While direct studies on this compound are not extensively detailed, the reduction of similar esters and aromatic aldehydes with Red-Al is well-documented. organic-chemistry.orggoogle.com For instance, Red-Al has been used to reduce related ester functionalities in toluene at elevated temperatures, resulting in the corresponding alcohol in good yields. google.com Furthermore, binary hydride systems have been successfully employed to reduce the ester group of Methyl 4-(bromomethyl)benzoate (B8499459) to furnish [4-(bromomethyl)phenyl]methanol, demonstrating the feasibility of selectively reducing the ester in the presence of other functional groups on the benzene (B151609) ring. escholarship.org

The expected transformation is as follows:

Reaction Scheme: Reduction of this compound

This compound + Red-Al → (4-(methoxymethyl)phenyl)methanol

SubstrateReagentProductTypical Conditions
This compoundRed-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)(4-(methoxymethyl)phenyl)methanolToluene, 0°C to reflux
Methyl 4-(bromomethyl)benzoateHInCl₂/DIBAL-H[4-(bromomethyl)phenyl]methanolTHF, Ambient temperature

Dehydration Reactions of this compound for Value-Added Products

Dehydration reactions are a class of chemical transformations that involve the removal of a water molecule from a reactant. The application of such reactions to this compound is explored for its potential to yield valuable chemical products.

The synthesis of 5-Hydroxymethylfurfural (HMF), a key platform chemical, is extensively reported from the dehydration of carbohydrates such as fructose (B13574) and glucose. rsc.orgorgsyn.orgnih.gov Scientific literature indicates that HMF is a furan (B31954) derivative, and its formation involves the cyclization and dehydration of hexose (B10828440) sugars, typically under acidic catalysis. orgsyn.org

The transformation of this compound, an aromatic compound, into HMF via a dehydration reaction is not described in the scientific literature and is considered chemically implausible. The reaction would require the cleavage of the stable aromatic ring and a complex rearrangement that is not characteristic of a dehydration process.

It is noteworthy, however, that zirconium-based solid acid catalysts have been effectively used in other reactions involving benzoates. Specifically, zirconium-titanium solid acids have been studied for their catalytic activity in the esterification of various benzoic acids with methanol (B129727) to produce methyl benzoate (B1203000) compounds. mdpi.com This suggests that while zirconium catalysts are relevant in the chemistry of benzoates, their application is for synthesis via esterification rather than degradation into furanic compounds like HMF.

Derivatization Strategies Utilizing this compound as a Substrate

Derivatization is a key strategy for modifying the chemical structure of a molecule to access new functionalities or to enhance its properties for specific applications, such as analytical detection. This compound can serve as a starting point for multi-step syntheses to produce a variety of derivatives.

The synthesis of amine derivatives such as phenethylamines and butanamines from this compound requires a multi-step synthetic pathway, as the starting material does not possess an amine group or a suitable nitrogen-containing precursor.

A plausible strategy to synthesize a phenethylamine (B48288) derivative would involve:

Reduction: The ester group of this compound is first reduced to the primary alcohol, (4-(methoxymethyl)phenyl)methanol, using a reagent like Red-Al. organic-chemistry.orggoogle.com

Halogenation: The resulting alcohol is converted to a benzyl (B1604629) halide, such as (4-(methoxymethyl)phenyl)methyl chloride, using a standard halogenating agent like thionyl chloride.

Cyanation (Chain Extension): The benzyl halide is then reacted with a cyanide salt (e.g., NaCN) in a nucleophilic substitution reaction to form the corresponding nitrile, (4-(methoxymethyl)phenyl)acetonitrile. This step adds a crucial carbon to the side chain.

Reduction of Nitrile: Finally, the nitrile group is reduced to a primary amine using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation to yield 2-(4-(methoxymethyl)phenyl)ethan-1-amine.

A similar multi-step approach could be envisioned for butanamine derivatives , requiring different chain extension methodologies to achieve the desired four-carbon chain length. While patents describe the synthesis of related structures like N-(4-bromo-2-methylphenyl)butanamide, they start from different precursors such as o-toluidine. google.com

The formation of heptafluorobutyramide (B1361082) derivatives is a common technique used to improve the volatility and thermal stability of polar molecules, particularly amines, for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization replaces the active hydrogen on a primary or secondary amine with a bulky, fluorinated acyl group, leading to better chromatographic performance and characteristic mass spectral fragmentation patterns. iu.edu

This compound cannot be directly derivatized to a heptafluorobutyramide. It must first be converted into an amine derivative, as described in the previous section. Once an amine, such as 2-(4-(methoxymethyl)phenyl)ethan-1-amine, has been synthesized, it can be readily derivatized.

The derivatization reaction is typically carried out by treating the amine with heptafluorobutyric anhydride (B1165640) (HFBA) in an appropriate solvent. The lone pair of electrons on the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of the stable, volatile N-(heptafluorobutyryl) amide derivative. nih.gov

Reaction Scheme: Derivatization of an Amine for GC-MS Analysis

R-NH₂ + Heptafluorobutyric Anhydride → R-NH-CO-C₃F₇

Analyte ClassDerivatizing AgentDerivativeAnalytical Benefit
Primary AminesHeptafluorobutyric Anhydride (HFBA)HeptafluorobutyramideImproved volatility and thermal stability for GC-MS nih.goviu.edu
Primary AminesTrifluoroacetic Anhydride (TFAA)TrifluoroacetamideEnhanced chromatographic behavior iu.edu

Applications of Methyl 4 Methoxymethyl Benzoate in Advanced Materials Science and Fine Chemical Synthesis

A Pivotal Intermediate in Complex Organic Synthesis

Methyl 4-(methoxymethyl)benzoate serves as a crucial building block in the multi-step synthesis of various complex organic compounds. Its ester and ether functionalities allow for a range of chemical transformations, making it a valuable precursor for specialized chemical families.

Precursor in the Synthesis of Methoxymethylene Phenethylamine (B48288) Series Compounds

While direct synthesis pathways from this compound to well-known phenethylamine derivatives like MDMA (3,4-Methylenedioxymethamphetamine) and MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) are not the most commonly cited routes in mainstream chemical literature, the structural motifs present in this compound make it a plausible, albeit indirect, precursor. The synthesis of such complex molecules often involves numerous steps, and the journey from a starting material like this compound would necessitate a series of carefully orchestrated chemical reactions. nih.govdntb.gov.uanih.govresearchgate.net

The general synthetic strategies for compounds in the phenethylamine class typically begin with precursors that already contain the foundational phenyl ring with specific oxygen-containing substituents. nih.govnih.govresearchgate.net For instance, the synthesis of MDMA frequently starts from safrole or piperonal, which possess the methylenedioxy group characteristic of the final molecule. nih.govnih.govresearchgate.net A synthetic route originating from this compound would require significant chemical modifications to introduce the necessary functionalities.

Intermediate in the Synthesis of 4-Methoxymethylene Butanamine Series Compounds

The synthesis of 4-methoxymethylene butanamine series compounds represents another area where this compound could theoretically serve as a key intermediate. The core structure of this compound provides the necessary aromatic ring and a side chain that can be chemically manipulated. The transformation to a butanamine derivative would involve extending the carbon chain and introducing an amine group, processes that are fundamental in organic synthesis.

Contributions to Biopolymer and Sustainable Materials Chemistry

The quest for sustainable alternatives to conventional plastics and polymers has led researchers to explore novel monomers derived from renewable resources. This compound presents interesting possibilities in this domain.

Potential as an Ethylene (B1197577) Alternative in Polyethylene Terephthalate (B1205515) (PET) Production

Polyethylene terephthalate (PET) is a widely used polyester (B1180765) produced from the polymerization of terephthalic acid and ethylene glycol. epa.gov The potential to replace ethylene glycol with alternative diols derived from renewable sources is an active area of research. While this compound itself is not a direct substitute for ethylene glycol, its derivatives could potentially play a role in modifying the properties of PET or in the synthesis of novel polyesters. The production of PET involves the formation of bis-(2-hydroxyethyl)-terephthalate (BHET) as an intermediate, which is then polymerized. epa.gov

Strategic Importance in Renewable Fuel and Chemical Feedstock Production

The conversion of biomass into valuable chemicals and fuels is a critical component of a future bio-based economy. Pathways involving the transformation of 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from carbohydrates, are of particular interest.

The strategic importance of compounds like this compound could lie in their potential synthesis from biomass-derived feedstocks. While direct pathways from HMF to this specific benzoate (B1203000) ester are not established as a mainstream route, the chemical transformations involved in converting furan-based compounds to aromatic structures are a subject of ongoing research. The ability to produce aromatic esters from renewable resources would be a significant advancement in the production of green chemical feedstocks.

Advanced Analytical and Spectroscopic Methodologies for Methyl 4 Methoxymethyl Benzoate and Its Derivatives

Chromatographic Techniques for High-Resolution Separation and Quantification

Gas chromatography is a cornerstone for the separation of volatile and semi-volatile compounds like Methyl 4-(methoxymethyl)benzoate. Its high resolving power allows for the separation of complex mixtures and isomers, which is crucial for the analysis of synthetic products and intermediates.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Target Compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound and its derivatives. auburn.edu This technique combines the separation capabilities of GC with the detection and identification power of MS. In the context of analyzing methoxymethylene-substituted phenethylamines, GC-MS has been effectively used to separate target compounds from their homologues and regioisomers. auburn.edu The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that serve as a fingerprint for the molecule, enabling its identification. For instance, the analysis of methoxymethylene-substituted benzoate (B1203000) esters by GC-EI-MS revealed unexpected and unique fragment ions that are crucial for their structural confirmation. nih.gov

Utility of Gas Chromatography-Time of Flight (GC-TOF) for Exact Mass Determination

For a more in-depth analysis, Gas Chromatography-Time of Flight (GC-TOF) mass spectrometry is employed. auburn.edu This technique provides high-resolution mass data, allowing for the determination of the exact mass of a molecule and its fragments. This capability is critical for confirming the elemental composition of ions, which is a significant advantage over nominal mass measurements provided by standard quadrupole mass spectrometers. auburn.edu In the study of methoxymethylene phenethylamines, GC-TOF was instrumental in the exact mass analysis of characteristic MS fragments, providing a higher level of confidence in the proposed structures. auburn.edu The accurate mass measurements help to distinguish between ions with the same nominal mass but different elemental formulas.

Mass Spectrometric Fragmentation Pathway Elucidation

Understanding the fragmentation behavior of this compound under electron ionization is key to its identification and the characterization of related structures. The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure.

In-depth Investigation of Characteristic Electron Ionization (EI) Mass Spectrometry Fragments (e.g., m/z 104)

The EI mass spectrum of compounds containing the methoxymethylene group, including derivatives of this compound, often shows a characteristic fragment at m/z 104. auburn.edu This ion is considered unique to this class of compounds when compared to their ethoxy regioisomers. auburn.edunih.gov A study on methoxymethylene phenethylamines highlighted the presence of this unique m/z 104 fragment under EI-MS. auburn.edu The molecular ion for this compound itself is observed at m/z 180. nih.gov Other significant fragments in the EI spectrum of related benzoate esters include ions resulting from the loss of the alkyl group from the ether and the alkoxy group from the ester. nih.gov Another notable and unique cation for this class of compounds is found at m/z 133. nih.gov

Ion (m/z)Description
180 Molecular Ion [M]⁺
149 [M - OCH₃]⁺
133 Unique cation for methoxymethylene-substituted benzoate esters. nih.gov
121 Second highest peak in the NIST library spectrum for this compound. nih.gov
104 Characteristic fragment for methoxymethylene-containing compounds. auburn.edu

Proposed Mechanistic Rationales for Observed Fragmentation Patterns

The formation of the characteristic fragments in the EI mass spectra of methoxymethylene-substituted benzoate esters can be explained through proposed fragmentation mechanisms. The aliphatic oxygen of the alkoxymethylene group is more actively involved in fragment formation compared to the oxygen directly attached to the aromatic ring in ethoxy isomers. nih.gov This leads to a wider variety of characteristic fragments. nih.gov For instance, the unique m/z 133 ion is formed by the loss of the alkyl group from the ether, followed by the loss of the ester alkoxy group as an alcohol. nih.gov The formation of the m/z 104 ion in related compounds has also been the subject of mechanistic proposals. auburn.edu

Application of Isotope Marking for Confirmation of Elemental Composition in Mass Spectrometry Studies

To confirm the proposed fragmentation pathways and the elemental composition of key fragment ions, stable isotope labeling is a definitive technique. nih.gov Deuterium (B1214612) labeling, in particular, is used to trace the atoms from the original molecule into its fragments. For example, the synthesis of deuterated analogs of methoxymethylene-substituted benzoate esters has been used to confirm the identity of major ions through product ion studies. nih.gov In a study of 4-methoxymethylene phenylacetone, a related compound, deuterium labeling was used to investigate the fragmentation mechanism. The base peak remained at m/z 104, while the molecular ion shifted to m/z 181, and a labeled benzyl (B1604629) cation appeared at m/z 138, confirming the proposed fragmentation. auburn.edu

Advanced Separation and Identification Techniques in Complex Mixtures

The analysis of this compound and its related compounds within complex matrices necessitates sophisticated analytical methodologies. The subtle structural similarities among its homologues and regioisomers present significant challenges for both separation and unambiguous identification. Advanced chromatographic and derivatization techniques are therefore essential tools for researchers and quality control analysts.

Chromatographic Separation of this compound from Homologues and Regioisomers

Separating this compound from its structural isomers (compounds with the same molecular formula but different arrangements of atoms) is a critical analytical task. Regioisomers, such as methyl 2-(methoxymethyl)benzoate and methyl 3-(methoxymethyl)benzoate, often exhibit very similar physicochemical properties, making their resolution difficult. Likewise, homologues, which differ by a repeating unit like a methylene (B1212753) group, also require highly selective separation techniques.

Gas Chromatography (GC)

Capillary gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like benzoate esters. The choice of stationary phase is crucial for achieving resolution between closely related isomers. A study comparing the regioisomeric 2-, 3-, and 4-methoxymethyl substituted methyl benzoates demonstrated successful separation using an Rtx®-200 stationary phase. researchgate.net The different positions of the methoxymethyl group on the benzene (B151609) ring lead to slight differences in polarity and boiling point, which allows for their differential retention on the column.

When coupled with Mass Spectrometry (GC-MS), the identification of each isomer is confirmed by its unique fragmentation pattern. researchgate.net For instance, the major electron ionization mass spectrometry (EI-MS) fragments for this compound are observed at m/z 165 (loss of the ether methyl group) and 149 (loss of the ester methoxy (B1213986) group). researchgate.net In contrast, the ortho-isomer, methyl 2-methoxymethylbenzoate, shows a characteristic base peak at m/z 133 due to a hydrogen rearrangement, an "ortho effect" not seen in the meta and para isomers. researchgate.net

Interactive Table 1: GC-MS Parameters for Isomer Separation

ParameterValuePurpose
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds.
Stationary Phase Rtx®-200 researchgate.netProvides selectivity for separating aromatic positional isomers.
Detection Electron Ionization Mass Spectrometry (EI-MS) researchgate.netFragments molecules into characteristic patterns for identification.
Key Fragments (4-isomer) m/z 165, 149 researchgate.netSpecific fragments used to confirm the identity of this compound.
Key Fragment (2-isomer) m/z 133 (base peak) researchgate.netA unique fragment that distinguishes the ortho-isomer from the meta and para-isomers.

High-Performance Liquid Chromatography (HPLC)

For less volatile homologues or when derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is the method of choice. The separation of positional isomers, such as the ortho-, meta-, and para-substituted benzoates, can be effectively achieved using reversed-phase columns that offer specific selectivity for aromatic compounds. mtc-usa.com

Columns with a phenyl stationary phase (Phenyl Hydride) are particularly well-suited for resolving positional isomers due to π-π interactions between the analyte's aromatic ring and the stationary phase. mtc-usa.com Standard C18 columns are also widely used for separating benzoate derivatives, typically with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure the analytes are in their neutral form. sielc.comsielc.com The precise composition of the mobile phase can be adjusted to optimize the separation of specific isomers and homologues.

Interactive Table 2: Exemplary HPLC Method for Benzoate Isomers

ParameterConditionRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm researchgate.netnih.govA versatile column providing good hydrophobic retention for benzoate esters.
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid sielc.comsielc.comCommon mobile phase for reversed-phase separation of moderately polar compounds. Formic acid ensures analyte ionization is suppressed for better peak shape.
Detection UV at 254 nm nih.govmyfoodresearch.comThe benzene ring in the benzoate structure strongly absorbs UV light, allowing for sensitive detection.
Flow Rate 1.0 mL/min nih.govajast.netA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.

Derivatization Strategies for Improved Analytical Identification of Related Compounds

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For compounds related to this compound, such as its precursor acid or hydroxylated analogues, derivatization can enhance volatility for GC analysis or improve detection sensitivity.

A primary example involves the analysis of the parent carboxylic acid. Benzoic acids themselves are often not volatile enough for direct GC analysis. A common strategy is to convert the carboxylic acid group into a more volatile ester. Silylation is a frequently employed technique where an active hydrogen (as in a -COOH or -OH group) is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov

For instance, benzoic acid can be derivatized to its trimethylsilyl ester using a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This TMS-ester is much more volatile and thermally stable, making it ideal for GC-MS analysis. The resulting mass spectrum is also highly characteristic, aiding in positive identification. nih.gov This same strategy can be applied to other related compounds containing hydroxyl groups, such as 4-(hydroxymethyl)benzoic acid, a potential precursor in the synthesis of this compound. chemicalbook.com

Interactive Table 3: Derivatization for GC-MS Analysis

AnalyteDerivatization ReagentDerivativeAnalytical Advantage
Benzoic Acid nih.govBis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.govTrimethylsilyl benzoate nih.govIncreases volatility and thermal stability for GC; produces characteristic mass spectrum.
4-(Hydroxymethyl)benzoic acidBis(trimethylsilyl)trifluoroacetamide (BSTFA)Di-TMS derivative of 4-(hydroxymethyl)benzoic acidSilylates both the carboxylic acid and alcohol groups, significantly increasing volatility for GC analysis.

Theoretical and Computational Investigations of Methyl 4 Methoxymethyl Benzoate

Quantum Chemical Calculations of Molecular Structure and Reactivity Profiles

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules like methyl 4-(methoxymethyl)benzoate. These methods, such as Density Functional Theory (DFT), can be used to predict molecular geometry, electronic structure, and various reactivity descriptors. epstem.net

While specific quantum chemical studies exclusively on this compound are not extensively available in the provided search results, general principles of computational chemistry allow for the prediction of its structural and electronic characteristics. The molecule consists of a benzene (B151609) ring substituted with a methyl ester group and a methoxymethyl group at the para position.

The geometry of the molecule would be optimized to find the lowest energy conformation. This would involve determining bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene ring and the orientation of the ester and ether groups relative to the ring would be key structural features.

Reactivity profiles can be elucidated by examining the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Key reactivity sites can be identified using concepts like Fukui functions or by analyzing the electrostatic potential map, which shows the regions of positive and negative charge on the molecule's surface. For this compound, the oxygen atoms of the ester and ether groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon of the ester group would be an electrophilic site.

Table 1: Calculated Properties of this compound

PropertyValue
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3
InChIKeySSICQFZFHOPSCI-UHFFFAOYSA-N
Canonical SMILESCOCC1=CC=C(C=C1)C(=O)OC

Data sourced from PubChem. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States (e.g., Fragmentation Pathways in MS)

Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including the fragmentation pathways observed in mass spectrometry (MS). For this compound, electron ionization (EI) mass spectrometry leads to a series of characteristic fragment ions. nih.gov

Studies on related methoxymethylene-substituted benzoate (B1203000) esters have shown that the aliphatic oxygen of the methoxymethyl group plays a more significant role in the fragmentation process compared to a direct aromatic ring-linked oxygen (as in an ethoxy group). nih.gov This results in a greater variety of characteristic fragments. nih.gov

A key fragmentation pathway for compounds in this class involves the loss of the alkyl group from the ether, followed by the loss of the ester alkoxy group as the corresponding alcohol, leading to a unique cation at m/z 133. nih.gov The identity of major ions can be confirmed through product ion studies and deuterium (B1214612) labeling experiments. nih.gov

Table 2: Major Fragment Ions in the EI-MS of Methoxymethylene-Substituted Benzoate Esters

m/zProposed Fragmentation
133Loss of the ether alkyl group followed by loss of the ester alkoxy group as an alcohol.

This table is based on findings from a study on a series of 4-methoxymethylene benzoate esters. nih.gov

Computational models can be used to calculate the energies of the reactant, transition states, and products for various proposed fragmentation pathways. This allows for the determination of the most likely fragmentation mechanisms by identifying the pathways with the lowest activation energies.

Structure-Activity Relationship (SAR) Investigations of Related Derivatives Derived from this compound

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. While specific SAR studies on derivatives of this compound are not detailed in the provided search results, the general principles of SAR can be applied.

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity or physical properties. For derivatives of this compound, modifications could be made to the benzene ring, the ester group, or the methoxymethyl group.

For example, introducing different substituents on the benzene ring could alter the molecule's electronic properties, lipophilicity, and steric profile, which could in turn affect its interaction with a biological target. Similarly, changing the ester group to other functional groups like amides or ketones would significantly alter the molecule's chemical properties. The length and branching of the ether side chain could also be varied to probe its influence on activity.

By correlating these structural changes with changes in activity, a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

Future Research Directions and Emerging Paradigms for Methyl 4 Methoxymethyl Benzoate

Exploration of Novel and Sustainable Synthetic Pathways for Methyl 4-(methoxymethyl)benzoate

The conventional synthesis of this compound involves the Williamson ether synthesis, starting from methyl 4-(hydroxymethyl)benzoate. chemicalbook.com While effective, this method often utilizes stoichiometric amounts of base and can generate salt byproducts. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

One promising avenue is the adoption of solid acid catalysts . Zirconium and titanium-based solid acids have demonstrated high activity in the esterification of various benzoic acids with methanol (B129727). mdpi.comresearchgate.net These catalysts are often reusable, reducing waste and simplifying purification processes. mdpi.com The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids represents a significant step forward in this area. mdpi.com The application of such catalysts to the methoxymethylation of methyl 4-(hydroxymethyl)benzoate could offer a greener alternative to traditional methods.

Photocatalysis is another emerging paradigm in organic synthesis. sciencedaily.com Novel photocatalysts, when irradiated with light, can promote redox reactions under mild conditions, often eliminating the need for harsh reagents. sciencedaily.com Research into photocatalytic methods for the etherification of benzylic alcohols could lead to innovative and energy-efficient pathways for the synthesis of this compound.

Furthermore, the implementation of continuous-flow chemistry presents a significant opportunity for the sustainable production of this compound and its derivatives. polimi.it Continuous-flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and minimizing the formation of byproducts. researchgate.net This technology has been successfully applied to the synthesis of related compounds, such as methyl 4-methoxycinnamate, demonstrating its potential for efficient and scalable production. polimi.itbeilstein-journals.org The development of a continuous-flow process for the synthesis of this compound could lead to a more economical and environmentally friendly manufacturing process.

Precursor CompoundReagentProductSynthesis Method
4-(hydroxymethyl)benzoic acidIodomethane (B122720), NaHThis compoundWilliamson Ether Synthesis chemicalbook.com
Methyl 4-(hydroxymethyl)benzoateMethanolThis compoundPotential Catalytic Etherification
Benzoic AcidMethanolMethyl Benzoate (B1203000)Solid Acid Catalysis mdpi.comresearchgate.net

Development of New Applications in Green Chemistry and Advanced Materials Science

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to future applications of this compound. wjpmr.com A significant area of interest is the use of this compound as a monomer for the synthesis of bioplastics . biosynth.com The presence of both an ester and an ether functional group provides versatile points for polymerization, potentially leading to the creation of novel biodegradable polymers with tailored properties.

The derivation of benzoic acid derivatives from renewable feedstocks like lignin is a key aspect of green chemistry. rsc.org Lignin, a complex polymer found in plant cell walls, can be broken down into valuable aromatic compounds, including benzoic acid derivatives. rsc.org Integrating this compound into this value chain, either by synthesizing it from lignin-derived precursors or by using it as a building block to create higher-value products from lignin, aligns with the goals of a circular economy.

In the realm of advanced materials science , the functional groups of this compound make it an attractive candidate for the development of new functional materials. By modifying the aromatic ring or the ester and ether groups, it is possible to tune the compound's physical and chemical properties. This could lead to applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized coatings.

In-depth Mechanistic Studies of Underexplored Transformations of this compound

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing applications and discovering new ones. While the general reactivity of esters and ethers is well-established, detailed mechanistic studies of this specific compound are lacking.

Future research should focus on the mechanisms of etherification of the precursor, methyl 4-(hydroxymethyl)benzoate. Studies on related benzyl (B1604629) alcohol etherifications suggest the involvement of benzylic carbocation intermediates. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov Investigating the role of catalysts, solvents, and reaction conditions on the stability and reactivity of these intermediates in the formation of the methoxymethyl ether linkage will provide valuable insights for developing more selective and efficient synthetic methods.

Furthermore, exploring the selective transformations of the ester and ether functionalities is an area ripe for investigation. For instance, developing catalytic systems that can selectively cleave or modify one functional group while leaving the other intact would significantly expand the synthetic utility of this compound. Mechanistic studies, including kinetic analysis and computational modeling, will be instrumental in designing such selective transformations.

Integration of this compound in Complex Multistep Organic Syntheses for High-Value Products

This compound holds considerable promise as a versatile building block in the multistep synthesis of high-value products, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical modifications, making it a valuable scaffold for the construction of complex molecular architectures.

The synthesis of various drugs containing substituted benzoate and benzyl ether moieties highlights the importance of such structural motifs in medicinal chemistry. researchgate.netbeilstein-journals.org For instance, related benzoate derivatives are key intermediates in the synthesis of anticancer drugs and other bioactive molecules. mdpi.comnih.gov The methoxymethyl group can act as a protecting group or as a key structural element influencing the biological activity of the final product.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(methoxymethyl)benzoate?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 4-(bromomethyl)benzoate with sodium methoxide or a methoxymethylating agent under anhydrous conditions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to enhance reactivity. Catalysts such as potassium carbonate may improve yields by facilitating deprotonation .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the methoxymethyl (-CH2_2OCH3_3) and ester (-COOCH3_3) groups.
  • Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identification of ester carbonyl (~1700 cm1^{-1}) and ether C-O (~1100 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) is critical for validating molecular formulas .

Q. What are the primary research applications of this compound?

This compound is used as:

  • A pharmaceutical intermediate for synthesizing bioactive molecules (e.g., anti-inflammatory or antimicrobial agents).
  • A building block in materials science , particularly for designing polymers with tailored solubility or thermal properties. Its methoxymethyl group enhances lipophilicity, aiding in drug delivery studies .

Q. How to assess the purity of this compound?

Purity is typically evaluated using:

  • High-performance liquid chromatography (HPLC) with UV detection.
  • Thin-layer chromatography (TLC) for rapid screening.
  • Melting point analysis to detect impurities. Consistent retention times or single peaks in chromatograms indicate high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Reactions at 60–80°C balance kinetics and side reactions.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity. Monitoring reaction progress via TLC or in-situ IR can minimize over-reaction .

Q. How to resolve discrepancies in NMR data for structural confirmation?

Discrepancies often arise from solvent effects or impurities. Solutions include:

  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Deuterated solvent exchange to identify exchangeable protons.
  • Comparative analysis with computational NMR predictions (e.g., using DFT calculations). Cross-referencing with literature data for analogous compounds is essential .

Q. What strategies mitigate hydrolysis of the ester group during reactions?

To prevent ester hydrolysis:

  • Conduct reactions under anhydrous conditions with molecular sieves.
  • Avoid strongly acidic/basic conditions; use buffered systems near neutral pH.
  • Replace water with non-nucleophilic solvents (e.g., dichloromethane). Pre-functionalizing the ester with protective groups (e.g., tert-butyl) may also stabilize the structure .

Q. How to design experiments to study structure-activity relationships (SAR) of derivatives?

SAR studies require:

  • Systematic substitution : Modifying the methoxymethyl group (e.g., replacing with ethoxy or halogenated chains).
  • Biological assays : Testing derivatives against target enzymes (e.g., kinases) or pathogens.
  • Computational modeling : Docking studies to predict binding affinities. Data from these experiments can reveal critical functional groups for activity .

Q. What computational methods predict the compound's interactions with biological targets?

Key approaches include:

  • Molecular docking (e.g., AutoDock, Schrödinger) to simulate binding to protein active sites.
  • QSAR modeling to correlate structural features with activity.
  • Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. These methods guide rational design of derivatives with enhanced efficacy .

Q. How to evaluate the stability of this compound under varying storage conditions?

Stability studies involve:

  • Accelerated degradation tests : Exposing the compound to heat (40–60°C), humidity, or light.
  • HPLC-MS analysis to identify degradation products.
  • Kinetic modeling to estimate shelf-life.
    Results inform optimal storage conditions (e.g., desiccated, 4°C) and formulation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.